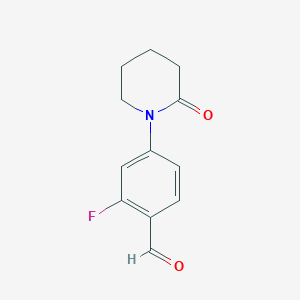

2-Fluoro-4-(2-oxopiperidin-1-yl)benzaldehyde

Description

2-Fluoro-4-(2-oxopiperidin-1-yl)benzaldehyde is a fluorinated benzaldehyde derivative featuring a 2-oxopiperidinyl substituent at the para position.

Properties

Molecular Formula |

C12H12FNO2 |

|---|---|

Molecular Weight |

221.23 g/mol |

IUPAC Name |

2-fluoro-4-(2-oxopiperidin-1-yl)benzaldehyde |

InChI |

InChI=1S/C12H12FNO2/c13-11-7-10(5-4-9(11)8-15)14-6-2-1-3-12(14)16/h4-5,7-8H,1-3,6H2 |

InChI Key |

FCLLNNRIEMUTED-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC(=C(C=C2)C=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2-oxopiperidin-1-yl)benzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 2-fluorobenzaldehyde.

Formation of Piperidinone Intermediate: 2-Fluorobenzaldehyde is reacted with piperidinone under basic conditions to form the intermediate 2-fluoro-4-(piperidin-1-yl)benzaldehyde.

Oxidation: The intermediate is then oxidized to introduce the oxo group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-oxopiperidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: 2-Fluoro-4-(2-oxopiperidin-1-yl)benzoic acid.

Reduction: 2-Fluoro-4-(2-oxopiperidin-1-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(2-oxopiperidin-1-yl)benzaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-oxopiperidin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The fluorine atom and the oxopiperidinyl group play crucial roles in its binding affinity and specificity to molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and molecular properties of 2-Fluoro-4-(2-oxopiperidin-1-yl)benzaldehyde with related benzaldehyde derivatives:

Key Observations :

- Electronic Effects: The 2-oxopiperidinyl group introduces an amide moiety, enhancing hydrogen-bonding capacity compared to morpholino (amine) or trifluoromethyl/trifluoromethoxy (electron-withdrawing) groups.

Biological Activity

2-Fluoro-4-(2-oxopiperidin-1-yl)benzaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and applications in various fields.

This compound is characterized by the presence of a fluorine atom and a piperidinyl group, which are significant for its biological interactions. The compound can undergo various chemical reactions, including oxidation to form 2-Fluoro-4-(2-oxopiperidin-1-yl)benzoic acid and reduction to yield 2-Fluoro-4-(2-oxopiperidin-1-yl)benzyl alcohol.

The mechanism of action for this compound is primarily linked to its role as an enzyme inhibitor or receptor modulator. The structural features, particularly the fluorine atom and the oxopiperidinyl moiety, enhance its binding affinity to specific molecular targets. This binding can lead to inhibition of enzymatic activity or modulation of receptor functions, which are crucial in therapeutic applications .

Medicinal Chemistry Applications

Recent studies have highlighted the compound's potential in treating neurological and inflammatory diseases. It has been used as an intermediate in synthesizing pharmaceutical compounds targeting these conditions.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies on RAW264.7 macrophages demonstrated that the compound effectively inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion, a marker of inflammation. At a concentration of 6.0 μM, it showed a reduction in NO production compared to standard inhibitors like pyrrolidine dithiocarbamate (PDTC) .

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative activity against various cancer cell lines. In vitro assays revealed that derivatives containing the piperidinone structure exhibited cytotoxic effects against liver (HepG2), colon (HCT116), and breast (MCF7) cancer cell lines. These effects are attributed to the inhibition of topoisomerase IIα, an enzyme critical for DNA replication and repair .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.